molecular formula C7H3ClN2O2S B1589442 2-Chloro-5-nitrobenzothiazole CAS No. 3622-38-6

2-Chloro-5-nitrobenzothiazole

Cat. No.: B1589442
CAS No.: 3622-38-6
M. Wt: 214.63 g/mol
InChI Key: BSHJRTMGKFPQGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 2 and a nitro group (-NO₂) at position 4. Benzothiazoles are renowned for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their electronic properties and bioactivity . The nitro and chloro substituents in this compound enhance its electrophilicity, making it a reactive intermediate in synthesizing pharmaceuticals and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitrobenzothiazole typically involves the nitration of 2-chlorobenzothiazole. One common method is the electrophilic nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction mixture is typically quenched with water, and the product is isolated through filtration and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-nitrobenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents
2-Chloro-5-nitrobenzothiazole has been evaluated for its antimicrobial properties, particularly against biofilm-forming pathogens. Research indicates that structural modifications to this compound enhance its activity against both Gram-positive and Gram-negative bacteria. For instance, studies on nitrothiazole and nitrobenzothiazole derivatives have shown promising results in inhibiting biofilm formation in pathogens such as Staphylococcus epidermidis and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL)Target Bacteria
This compound0.39S. epidermidis
5-Chloro derivative0.012P. aeruginosa
Methacrylamide derivative0.0015S. epidermidis

Anticancer Activity
The compound has also been investigated for its anticancer potential. Various benzothiazole derivatives exhibit significant cytotoxic effects across multiple cancer cell lines, including leukemia, breast, and colon cancers. For example, derivatives containing electron-withdrawing groups have demonstrated enhanced growth inhibitory activities compared to standard chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
Benzothiazole derivative AMCF-7 (breast cancer)0.4
Benzothiazole derivative BHeLa (cervical cancer)2.41
Benzothiazole derivative CA549 (lung cancer)44

Agricultural Applications

Pesticides and Herbicides
Research has shown that benzothiazole derivatives, including this compound, can be effective as agrochemicals. Their ability to inhibit certain enzymes in pests makes them suitable candidates for developing new pesticides and herbicides . The synthesis of new derivatives often aims to enhance their efficacy while minimizing environmental impact.

Material Science

Dyes and Pigments
In material science, this compound is utilized in the production of dyes and pigments due to its unique electronic properties. The compound's ability to absorb specific wavelengths makes it valuable in creating colorants for textiles and plastics .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the efficacy of various nitrobenzothiazole derivatives against biofilm-forming bacteria. The results indicated that modifications at the chloro position significantly improved antimicrobial activity against E. coli and S. epidermidis. The research highlighted the potential of these derivatives as lead compounds for developing new antimicrobial agents against resistant strains .

Case Study 2: Anticancer Screening
In a comprehensive screening of benzothiazole derivatives against multiple cancer cell lines, several compounds derived from this compound exhibited IC50 values comparable to established chemotherapeutics, demonstrating significant potential for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitrobenzothiazole varies depending on its application. In biological systems, it often acts by interacting with specific molecular targets, such as enzymes or receptors. For example, its nitro group can undergo bioreduction to form reactive intermediates that can inhibit bacterial growth or induce apoptosis in cancer cells . The chloro substituent can enhance its binding affinity to certain targets, thereby increasing its potency .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

2-Chloro-5-nitrobenzothiazole vs. 2-Amino-5-chlorobenzothiazole

  • Structural Difference: Replacement of the nitro group (-NO₂) with an amino group (-NH₂).
  • Synthesis: 2-Amino-5-chlorobenzothiazole derivatives are synthesized via cyclization of thioureas or substitution reactions, whereas this compound often involves nitration and halogenation steps .
  • Reactivity: The nitro group is strongly electron-withdrawing, increasing electrophilicity for nucleophilic aromatic substitution (e.g., in drug intermediates). The amino group, conversely, is electron-donating, favoring coupling reactions .

This compound vs. 5-Nitro-2-aminothiazole

  • Core Structure : The latter lacks the benzene ring fused to the thiazole, reducing aromatic conjugation.
  • Applications: 5-Nitro-2-aminothiazole derivatives exhibit antitrypanosomal activity, while the benzothiazole core in this compound enhances stability and bioavailability for anticancer and antimicrobial applications .

This compound vs. 5-Chloro-2-phenylbenzothiazole

  • Substituents : The phenyl group at position 2 introduces steric bulk, while the nitro group at position 5 enhances electronic effects.
  • Biological Activity : Phenyl-substituted benzothiazoles show antimicrobial and antitumor activity, but nitro-substituted analogs may exhibit stronger interactions with biological targets due to increased polarity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₇H₃ClN₂O₂S 214.63 Not reported Drug intermediates, materials
2-Chloro-5-nitrobenzoic acid C₇H₄ClNO₄ 201.57 215–217 Pharmaceutical synthesis
5-Chloro-2-phenylbenzothiazole C₁₃H₈ClNS 245.73 Not reported Antimicrobial agents

Notes:

  • The nitro group in this compound likely lowers solubility in polar solvents compared to amino analogs but enhances stability under oxidative conditions.
  • Melting points for benzothiazoles are often higher than simpler thiazoles due to increased molecular rigidity .

Research Findings and Trends

  • Synthetic Efficiency: Nitro-substituted benzothiazoles often require fewer steps for functionalization compared to amino derivatives, which need protective groups .
  • Toxicity Profile : Nitro groups can increase cytotoxicity, limiting therapeutic use but enhancing utility in agrochemicals (e.g., pesticides) .

Biological Activity

2-Chloro-5-nitrobenzothiazole (C7H3ClN2O2S) is a compound belonging to the benzothiazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, biochemical properties, and applications in scientific research.

Benzothiazole derivatives, including this compound, exhibit various biological activities by interacting with specific biological targets. These compounds can influence several biochemical pathways:

  • Enzyme Interaction : this compound has been shown to interact with various enzymes, potentially inhibiting or activating their functions. This interaction can lead to significant changes in cellular metabolism and signaling pathways.
  • Cellular Effects : The compound affects cell function by altering gene expression and influencing cellular signaling pathways. These effects can lead to apoptosis or other forms of cell death in certain contexts.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Compounds within the benzothiazole family have demonstrated antimicrobial properties against various pathogens. Specifically, nitrobenzothiazole derivatives are known for their antibacterial and antifungal activities .
  • Antiparasitic Activity : Studies have shown that nitrothiazole and nitrobenzothiazole-containing compounds possess antitrypanosomal activity. For instance, related compounds have been effective against Trypanosoma cruzi, the causative agent of Chagas disease .
  • Anticancer Potential : There is ongoing research into the potential anticancer properties of benzothiazole derivatives, including their ability to induce apoptosis in cancer cells .

Case Studies

Several studies have highlighted the biological efficacy of benzothiazole derivatives, including this compound:

  • Antiparasitic Efficacy : A study investigated the activity of nitrothiazole-based compounds against Leishmania donovani and Trypanosoma brucei. The results indicated that certain derivatives exhibited moderate activity against these parasites, with correlations observed between lipophilicity and biological activity .
  • Antibacterial Studies : Research focused on the antibacterial effects of benzothiazole derivatives demonstrated significant inhibition against various bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications in the nitro group could enhance antibacterial potency .

The biochemical properties of this compound contribute to its biological activity:

PropertyValue
Molecular Weight188.62 g/mol
Log P (clogP)Varies by derivative
SolubilitySoluble in organic solvents
ToxicityVaries; requires careful handling

Applications in Research

This compound is utilized across various fields:

  • Organic Synthesis : It serves as a building block for synthesizing more complex heterocyclic compounds .
  • Drug Development : The compound is explored for developing bioactive molecules targeting specific biological pathways, such as enzyme inhibitors for therapeutic applications .
  • Industrial Uses : Beyond biological applications, it is used in producing dyes and pigments due to its unique electronic properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-nitrobenzothiazole, and how do reaction conditions influence product yield?

Methodological Answer: Synthesis typically involves halogenation and nitration steps. For example:

  • Halogenation: Chlorination of benzothiazole derivatives using reagents like thionyl chloride (SOCl₂) in solvents such as dichloromethane or benzene under reflux (4–12 hours).
  • Nitration: Introduction of the nitro group via nitrating agents (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–50°C).
    Key factors affecting yield include solvent polarity (e.g., dichloromethane vs. benzene), reaction time, and stoichiometric ratios of reagents. For instance, SOCl₂ with N-methylacetamide in benzene at reflux achieves higher selectivity compared to oxalyl dichloride in DMF .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm substitution patterns (e.g., chlorine and nitro group positions).
  • IR Spectroscopy: Peaks near 1520 cm⁻¹ (C-NO₂ asymmetric stretch) and 750 cm⁻¹ (C-Cl stretch) are diagnostic.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal structure and confirms regiochemistry.
    Cross-validation using multiple techniques is essential to avoid misinterpretation, especially when spectral data overlaps with byproducts .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a precursor for bioactive derivatives:

  • Antifungal Agents: Derivatives like 2-amino-5-chlorobenzothiazole show activity against Candida spp. via thiazole ring interactions with fungal enzymes .
  • Enzyme Inhibitors: The nitro group enhances electrophilicity, enabling covalent binding to catalytic cysteine residues in target proteins.
  • Anticancer Probes: Structural analogs inhibit kinases involved in proliferation pathways (e.g., MAPK/ERK) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve nitro group incorporation but may increase side reactions. Non-polar solvents (e.g., benzene) favor chlorination.
  • Catalytic Additives: Lewis acids like FeCl₃ or ZnCl₂ enhance nitration regioselectivity.
  • Temperature Control: Lower temperatures (0–20°C) reduce decomposition of nitro intermediates.
    A comparative study using HPLC to monitor reaction progress is recommended to identify optimal conditions .

Q. How should researchers address contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Cross-Validation: Combine NMR, IR, and HRMS to resolve ambiguities (e.g., distinguishing nitro vs. carbonyl peaks in IR).
  • X-ray Diffraction: Definitive structural assignment for crystalline derivatives.
  • Computational Modeling: DFT calculations predict 1^1H NMR chemical shifts and validate experimental data .

Q. What strategies are effective in elucidating the mechanism of biological activity for this compound derivatives?

Methodological Answer:

  • Enzyme Assays: Measure inhibition kinetics (e.g., IC₅₀) against target enzymes (e.g., cytochrome P450 or fungal lanosterol demethylase).
  • Molecular Docking: Simulate ligand-enzyme interactions using software like AutoDock Vina to identify binding motifs.
  • Metabolite Profiling: LC-MS/MS tracks metabolic stability and reactive intermediate formation .

Q. How can computational chemistry aid in the design of novel this compound analogs?

Methodological Answer:

  • QSAR Modeling: Predict bioactivity based on electronic (e.g., Hammett σ constants) and steric parameters.
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., solubility, CYP inhibition).
  • Dynamics Simulations: MD simulations assess binding stability over time, guiding structural modifications .

Properties

IUPAC Name

2-chloro-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHJRTMGKFPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465089
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3622-38-6
Record name 2-Chloro-5-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-5-nitrobenzothiazole
2-Chloro-5-nitrobenzothiazole
2-Chloro-5-nitrobenzothiazole
2-Chloro-5-nitrobenzothiazole
2-Chloro-5-nitrobenzothiazole

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